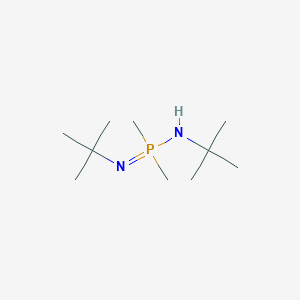
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- is a chemical compound with the molecular formula C12H12O2S2 It is characterized by the presence of a 1,3-benzodithiol group attached to the 3-position of 2,4-pentanedione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- typically involves the reaction of 1,3-benzodithiol-2-yl with 2,4-pentanedione under specific conditions. One common method involves the use of a base to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism by which 2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- exerts its effects involves interactions with molecular targets and pathways. The 1,3-benzodithiol group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, making the compound useful for studying enzyme mechanisms and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzylidene-2,4-pentanedione: Similar in structure but with a benzylidene group instead of a 1,3-benzodithiol group.
2,4-Pentanedione, 3-(phenylmethyl)-: Contains a phenylmethyl group in place of the 1,3-benzodithiol group.
Uniqueness
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- is unique due to the presence of the 1,3-benzodithiol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
59375-99-4 |
|---|---|
Formule moléculaire |
C12H12O2S2 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
3-(1,3-benzodithiol-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C12H12O2S2/c1-7(13)11(8(2)14)12-15-9-5-3-4-6-10(9)16-12/h3-6,11-12H,1-2H3 |
Clé InChI |
XWAJILJLPYYWGI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1SC2=CC=CC=C2S1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)


![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)









![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)
